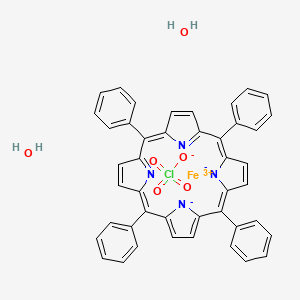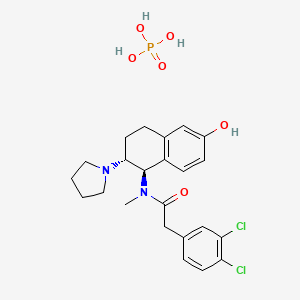
4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of thiazole derivatives often involves condensation reactions, starting from suitable precursors such as bromo ketones, which can be prepared from commercially available compounds in a multi-step process (Teitei, 1980). Another method involves the reaction of ethyl 2-thiophenecarboxylate with hydrazine hydrate and formylbenzoic acid, characterized by elemental analysis, infrared, ultraviolet, and X-ray diffraction methods, forming a 3-D network through intermolecular hydrogen bonding (Jie, 2013).
Molecular Structure Analysis
The molecular structure of thiazole derivatives, such as 4-aminobenzoic acid fragments, often shows a planar thiazolidine moiety inclined at specific angles, with crystal structures forming through hydrogen bonds and π–π stacking interactions (Kosma, Selzer, & Mereiter, 2012). Quantum chemical calculations, including Mulliken charge population and Wiberg bond order analyses, can provide insights into the active atoms and the reliability of these compounds (Jie, 2013).
Chemical Reactions and Properties
Thiazole derivatives can undergo various chemical reactions, including cyclocondensation and Schiff base formation, leading to compounds with potential biological activity (Patel & Patel, 2010). Coordination with metal ions such as Co(II), Ni(II), and Cu(II) can result in complex structures with antimicrobial activities (Mishra et al., 2019).
Physical Properties Analysis
The physical properties of thiazole derivatives can be influenced by solvent effects, leading to different molecular aggregations and spectral forms in solutions such as DMSO, methanol, and ethanol (Matwijczuk et al., 2016). These aggregation processes can significantly affect the fluorescence lifetimes and circular dichroism spectra of the compounds.
Chemical Properties Analysis
The chemical properties of thiazole derivatives, including their reactivity and interaction with other molecules, can be elucidated through spectroscopic studies and theoretical models. Fluorescence studies, in particular, can reveal dual fluorescence effects and the impact of molecular aggregation and substituent structure on the spectral properties of these compounds (Matwijczuk et al., 2016; Matwijczuk, Karcz, et al., 2018).
For more in-depth information and further studies on similar compounds, the following references are recommended:
Scientific Research Applications
Antimicrobial Activities
4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid and its derivatives exhibit significant antimicrobial activities. A study by Mishra et al. (2019) synthesized benzothiazole-imino-benzoic acid Schiff Bases, showing good antimicrobial activity against various human epidemic causing bacterial strains. These strains are known for causing infections in different parts of the human body, including the mouth, lungs, breast, gastrointestinal tract, and nosocomial infections (Mishra et al., 2019).
Synthesis of Bioactive Compounds
The compound is used in the synthesis of bioactive compounds with potential medicinal applications. For example, Parkanyi and Schmidt (2000) synthesized new quinazolinone derivatives using 2-methyl-4(3H)-quinazolinones, which are expected to have biological activity (Párkányi & Schmidt, 2000).
Dye-Sensitized Solar Cells
In the field of solar energy, derivatives of this compound are being explored for enhancing the efficiency of dye-sensitized solar cells. A study by Yang et al. (2016) investigated the impacts of electron-acceptors in phenanthrocarbazole dye-sensitized solar cells, where derivatives of the compound showed promise in improving power conversion efficiency and stability (Yang et al., 2016).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a broad range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This chemical structure allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biological pathways due to their diverse biological activities .
Pharmacokinetics
The compound’s physical properties such as its molecular weight (21926) and its solubility in water, alcohol, and ether may influence its bioavailability.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
4-(2-methyl-1,3-thiazol-4-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c1-7-12-10(6-15-7)8-2-4-9(5-3-8)11(13)14/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJHTTLXERQUIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349600 | |
| Record name | 4-(2-methyl-1,3-thiazol-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
294620-60-3 | |
| Record name | 4-(2-methyl-1,3-thiazol-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Naphtho[2,3-b]furan-2(3H)-one, decahydro-7-hydroxy-8a-methyl-3,5-dimethylene-](/img/structure/B1200164.png)
